molecular formula C13H23NS B3158069 N-(2-Thienylmethyl)-1-octanamine CAS No. 855379-69-0

N-(2-Thienylmethyl)-1-octanamine

Cat. No.: B3158069
CAS No.: 855379-69-0
M. Wt: 225.4 g/mol
InChI Key: ZSICCSOZVDKTNF-UHFFFAOYSA-N
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Description

N-(2-Thienylmethyl)-1-octanamine is an organic compound that features a thiophene ring attached to an octanamine chain Thiophene is a sulfur-containing heterocycle, which imparts unique chemical properties to the compound

Scientific Research Applications

N-(2-Thienylmethyl)-1-octanamine has several scientific research applications:

Future Directions

While specific future directions for “N-(2-Thienylmethyl)-1-octanamine” were not found, there are ongoing studies on the development of drugs based on imidazole and benzimidazole bioactive heterocycles . Another study discusses the potential of TRPM8 activation in epileptic brain regions as a new therapeutic approach .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes

Mode of Action

The mode of action of N-(2-Thienylmethyl)-1-octanamine is currently unknown due to the lack of specific studies on this compound. It’s possible that it interacts with its targets in a manner similar to related compounds, but this would need to be confirmed through experimental studies .

Pharmacokinetics

A related compound, 2-(4-methylphenoxy)-n-(1h-pyrazol-3-yl)-n-(2-thienylmethyl)acetamide, undergoes rapid oxidative metabolism in vitro

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. As such, it’s difficult to provide a detailed description of the results of its action. More research is needed to elucidate these effects .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Thienylmethyl)-1-octanamine typically involves the reaction of 2-thienylmethanol with 1-octanamine under specific conditions. One common method involves the use of a dehydrating agent such as thionyl chloride to convert 2-thienylmethanol to 2-thienylmethyl chloride, which then reacts with 1-octanamine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Thienylmethyl)-1-octanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Thienylmethyl)butan-1-amine
  • N-(2-Thienylmethyl)-2,5-Thiophenedisulfonamide
  • Thiophene-based conjugated polymers

Uniqueness

N-(2-Thienylmethyl)-1-octanamine is unique due to its specific combination of a thiophene ring and an octanamine chain. This structure imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not fulfill. For instance, its longer alkyl chain provides increased lipophilicity, which can enhance its interaction with biological membranes and improve its potential as a therapeutic agent .

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)octan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NS/c1-2-3-4-5-6-7-10-14-12-13-9-8-11-15-13/h8-9,11,14H,2-7,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSICCSOZVDKTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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